N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide
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Overview
Description
N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide is a useful research compound. Its molecular formula is C20H19ClN2O and its molecular weight is 338.84. The purity is usually 95%.
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Scientific Research Applications
Synthesis for Radiolabeling Applications : Rahman, Kihlberg, and Långström (2002) synthesized N-methyl-N-(1-methylpropyl)-1-(2-chlorophenyl)isoquinoline-3-carboxamide (PK11195) and its analogues for radiolabeling using [11C]carbon monoxide. This process achieved high radioactivity and radiochemical purity, highlighting its potential in PET imaging applications (Rahman, Kihlberg, & Långström, 2002).
Peripheral Benzodiazepine Receptors Study : Torres et al. (1999) investigated the anti-inflammatory effects of 1-(2-chlorophenyl)-N-methyl-N(1-methylpropyl)-3-isoquinoline carboxamide in mice, suggesting its role in modulating peripheral benzodiazepine receptors (Torres et al., 1999).
Use in Neuroinflammation Imaging : Ikawa et al. (2017) discussed the suitability of 11C-ER176, a new analog of 11C-(R)-PK11195, for PET imaging of neuroinflammation, showing sensitivity to genotypes and high binding potential in human brain (Ikawa et al., 2017).
Fluorine-18 Radiolabeling for Peripheral Benzodiazepine Receptor Imaging : Yu et al. (2008) synthesized and characterized PK11195 analogues for binding to peripheral benzodiazepine receptors, suggesting potential for PET imaging with fluorine-18 radiolabeling (Yu et al., 2008).
High-Performance Liquid Chromatographic Determination : De vos et al. (1999) developed a method for the chromatographic determination of [11C]PK 11195 in plasma and tissues, providing insights into its pharmacokinetics and metabolism (De vos et al., 1999).
Preparation of Derivatives : Casper and Hitchcock (2007) prepared derivatives of N-tert-Butyldecahydro-3-isoquinoline carboxamide, illustrating the chemical versatility of this structure in synthesizing medicinally important compounds (Casper & Hitchcock, 2007).
Induction of Liver Microsomal Cytochrome P-450 Isozymes : Totis et al. (1989) found that 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinoline carboxamide can induce cytochrome P-450 isozymes, suggesting its influence on drug metabolism (Totis et al., 1989).
Future Directions
: Sánchez-Pernaute, R., Ferree, A., Cooper, O., Yu, M., Brownell, A.-L., & Isacson, O. (2004). Selective COX-2 inhibition prevents progressive dopamine neuron degeneration in a rat model of Parkinson’s disease. Journal of Neuroinflammation, 1, 6. Read more : C-ER176, a Radioligand for 18-kDa Translocator Protein, Has Adequate … (2016). Journal of Nuclear Medicine, 58(2), 320. Read more : TSPO-targeted PET and Optical Probes for the Detection and Localization … (2020). Clinical Cancer Research, 26(22), 5914. [Read more](https://aacrjournals.org/clincancerres/article/26/22/5914/82862/TSPO-targeted-PET
Properties
IUPAC Name |
N-butan-2-yl-1-(2-chlorophenyl)isoquinoline-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O/c1-3-13(2)22-20(24)18-12-14-8-4-5-9-15(14)19(23-18)16-10-6-7-11-17(16)21/h4-13H,3H2,1-2H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSIYNJKCPZOFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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